molecular formula C34H31ClN4O5 B2390321 4-[(1-{[(4-chloro-2-methoxy-5-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide CAS No. 2097929-16-1

4-[(1-{[(4-chloro-2-methoxy-5-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide

Cat. No. B2390321
CAS RN: 2097929-16-1
M. Wt: 611.1
InChI Key: UKUSBVPIYBDUNC-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a carbamoyl group, a methoxy group, a methyl group, and a tetrahydroquinazolin group. These groups can greatly influence the compound’s reactivity and properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves several steps, each introducing a different functional group. For example, a Friedel Crafts acylation could be used to introduce an acyl group, which could then be converted to an alkane .


Molecular Structure Analysis

The molecular structure of the compound is likely to be complex due to the presence of multiple functional groups. The conformation of the molecule could be influenced by steric effects, with substituents preferring equatorial rather than axial positions to minimize steric strain .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. For example, the carbamoyl group could undergo hydrolysis, and the methoxy group could participate in ether cleavage reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure and the functional groups present. For example, the presence of polar groups like carbamoyl and methoxy could increase the compound’s solubility in polar solvents .

Scientific Research Applications

Antimicrobial Activities

Quinazoline derivatives have been synthesized and evaluated for their antimicrobial properties. Studies have found that certain synthesized compounds, including those with quinazolinone frameworks, possess moderate to good antimicrobial activities against various microorganisms. This indicates the potential of quinazoline and its derivatives in developing new antimicrobial agents (Bektaş et al., 2007; Habib et al., 2013).

Anti-Inflammatory and Analgesic Properties

The synthesis of novel compounds derived from structural modifications of quinazoline has demonstrated significant anti-inflammatory and analgesic activities. These findings are pivotal for the development of new therapeutic agents targeting inflammation and pain management (Abu‐Hashem et al., 2020).

Antitumor Potential

Research into quinazoline derivatives has also explored their potential antitumor activities. Modifications in the quinazoline structure have led to compounds that exhibit promising antitumor properties, underscoring the importance of this chemical class in cancer research (Rivalle et al., 1983).

Phosphodiesterase Inhibition

Quinazoline derivatives have been identified as potent phosphodiesterase (PDE) inhibitors. PDE inhibition is a mechanism that has therapeutic potential in treating various diseases, including respiratory disorders. The development of novel PDE inhibitors from quinazoline derivatives underscores the versatility of this chemical class in drug discovery (Villetti et al., 2015).

properties

CAS RN

2097929-16-1

Molecular Formula

C34H31ClN4O5

Molecular Weight

611.1

IUPAC Name

4-[[1-[2-(4-chloro-2-methoxy-5-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-[(4-methylphenyl)methyl]benzamide

InChI

InChI=1S/C34H31ClN4O5/c1-21-8-10-23(11-9-21)18-36-32(41)25-14-12-24(13-15-25)19-39-33(42)26-6-4-5-7-29(26)38(34(39)43)20-31(40)37-28-16-22(2)27(35)17-30(28)44-3/h4-17H,18-20H2,1-3H3,(H,36,41)(H,37,40)

InChI Key

UKUSBVPIYBDUNC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NC5=C(C=C(C(=C5)C)Cl)OC

solubility

not available

Origin of Product

United States

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